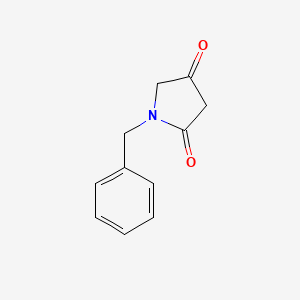
2,6-Dibromo-4-nitropyridine oxide
Vue d'ensemble
Description
2,6-Dibromo-4-nitropyridine oxide is an organic compound with the chemical formula C₅H₂Br₂N₂O₃. It is a yellow crystalline solid with moderate solubility. This compound is known for its high oxidizing properties and flammability, necessitating careful handling and storage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-nitropyridine oxide can be synthesized by reacting 2,6-dibromo-4-nitropyridine with nitrated sodium tartrate in a suitable solvent. The reaction involves the nitration of 2,6-dibromo-4-nitropyridine followed by purification to obtain the desired product .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process would likely include steps for purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-4-nitropyridine oxide undergoes various chemical reactions, including:
Oxidation: Due to its high oxidizing properties.
Reduction: Can be reduced under specific conditions.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents.
Reduction: Reducing agents like hydrogen or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The reactions typically yield substituted pyridine derivatives, which can be further utilized in various chemical syntheses .
Applications De Recherche Scientifique
2,6-Dibromo-4-nitropyridine oxide is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the synthesis of N-fatty acyl-aminopiperidine.
Biology and Medicine:
Industry: Used in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism by which 2,6-dibromo-4-nitropyridine oxide exerts its effects involves its high oxidizing properties. It can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, leading to various chemical transformations .
Comparaison Avec Des Composés Similaires
- 2,6-Difluoro-4-nitropyridine
- 2,6-Dichloro-4-nitropyridine
- 2,6-Diiodo-4-nitropyridine
Comparison: 2,6-Dibromo-4-nitropyridine oxide is unique due to its bromine substituents, which confer distinct reactivity compared to its fluorinated, chlorinated, or iodinated analogs. The bromine atoms influence the compound’s electronic properties, making it more suitable for specific synthetic applications .
Propriétés
IUPAC Name |
2,6-dibromo-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEDSUKRJRIBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C([N+](=C1Br)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452305 | |
| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-81-7 | |
| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)
